RO-0335

描述

地普伐他滨是一种新型高效的二苯醚非核苷类逆转录酶抑制剂(NNRTI)。它主要用于治疗人类免疫缺陷病毒(HIV)感染。 地普伐他滨通过靶向逆转录酶,抑制 HIV 的复制,该酶对病毒的复制周期至关重要 .

准备方法

合成路线及反应条件

地普伐他滨通过一系列涉及二苯醚衍生物的化学反应合成。

工业生产方法

地普伐他滨的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和高纯度。 该过程包括结晶、纯化和质量控制等步骤,以满足药品标准 .

化学反应分析

反应类型

地普伐他滨经历了几种类型的化学反应,包括:

氧化: 将氧原子引入分子中。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团.

常用试剂和条件

用于地普伐他滨合成和反应的常用试剂包括:

氧化剂: 例如过氧化氢。

还原剂: 例如硼氢化钠。

取代剂: 例如卤素和烷基.

主要形成的产物

科学研究应用

Scientific Research Applications

RO-0335 has several significant applications across various fields:

1. Antiviral Research:

- This compound has shown potent antiviral activity against wild-type HIV with a mean IC50 value of 1.2 nM in cell culture . Its efficacy against common NNRTI-resistant mutations makes it a candidate for further clinical development.

2. Resistance Development Studies:

- Research has demonstrated that this compound can lead to specific mutations associated with resistance. In vitro studies have identified two primary pathways for resistance development involving mutations at positions V106 and F227, among others . Understanding these pathways is critical for optimizing treatment regimens.

3. Clinical Trials:

- This compound is currently undergoing clinical trials to evaluate its safety and efficacy in treating HIV infections. It is in Phase 3 trials, indicating promising results that warrant further investigation in larger populations .

4. Chemical and Biological Studies:

- The compound serves as a model for studying diphenylether derivatives and their properties, contributing to broader chemical research initiatives. Its biological effects on viral replication are also under investigation, providing insights into potential therapeutic applications beyond HIV.

Case Study 1: Resistance Selection

In an experimental setup involving sequential passage experiments at low multiplicity of infection (MOI), researchers observed that specific amino acid changes were necessary for significant loss of susceptibility to this compound. The study highlighted that mutations such as V106I/A and F227C were pivotal in developing resistance pathways . This information is vital for clinicians to anticipate potential resistance patterns in patients undergoing treatment with this compound.

Case Study 2: Efficacy Against Resistant Strains

A comparative study found that this compound maintained activity against HIV strains bearing common NNRTI resistance mutations. The compound's ability to inhibit replication effectively even in resistant strains underscores its potential role in future therapeutic regimens .

作用机制

地普伐他滨通过抑制 HIV 的逆转录酶发挥作用。该酶负责将病毒 RNA 转换为 DNA,这是病毒复制周期中的一个关键步骤。 通过与逆转录酶结合,地普伐他滨阻止了病毒 DNA 的合成,从而抑制了病毒的复制 .

相似化合物的比较

类似化合物

艾硫伐他滨: 另一种用于治疗 HIV 感染的 NNRTI。

地拉韦定: 一种具有类似作用机制的高效 NNRTI

独特性

地普伐他滨因其对逆转录酶的高效性和选择性而独一无二。 与其他 NNRTI 相比,它显示出优越的抗病毒活性,并保留了对大量 NNRTI 抗性临床分离株的活性 .

生物活性

RO-0335 is a compound that has garnered attention in the field of pharmacology due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Overview of this compound

This compound is a small molecule compound that has been studied for its effects on various biological systems. Its mechanism of action primarily involves modulation of cellular pathways that lead to apoptosis (programmed cell death) and inhibition of cell proliferation, particularly in cancerous cells.

The primary biological activity of this compound is linked to its ability to induce oxidative stress within cells. This oxidative stress is characterized by an increase in reactive oxygen species (ROS), which can trigger several downstream effects:

- Induction of Apoptosis : this compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cell lines.

- Inhibition of Cell Proliferation : The compound inhibits growth in various cancer cell lines by disrupting mitochondrial function and promoting ROS accumulation.

Research Findings

Several studies have investigated the biological effects of this compound, focusing on its antiproliferative properties and mechanisms:

- Antiproliferative Effects : In vitro studies have demonstrated that this compound significantly inhibits the growth of various human cancer cell lines. The compound's efficacy was assessed using dose-response experiments, revealing a clear correlation between concentration and reduction in cell viability.

- Caspase Activation : Research indicates that this compound induces caspase-3 activation, a critical step in the apoptotic pathway. This effect was confirmed through assays measuring caspase activity post-treatment with this compound.

- ROS Production : The compound's ability to generate ROS was quantitatively measured using fluorescence-based assays. Increased levels of ROS were observed following treatment with this compound, suggesting its role in mediating oxidative stress-related cellular damage.

Data Table: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Antiproliferative Effect | Significant reduction in cell viability | |

| Caspase Activation | Increased caspase-3 activity post-treatment | |

| ROS Generation | Elevated ROS levels detected |

Case Studies

A notable case study involving this compound examined its effects on specific cancer types. In this study, researchers treated human colorectal cancer cells with varying concentrations of this compound and monitored changes in cell growth and apoptosis markers over time.

Case Study Findings:

- Cell Line Used : Caco2 (human colorectal carcinoma)

- Treatment Duration : 48 hours

- Key Results :

- A significant decrease in cell proliferation was noted at concentrations above 10 µM.

- Caspase-3 activation increased by over 2-fold compared to untreated controls.

- ROS levels peaked at 48 hours post-treatment, correlating with increased apoptosis rates.

属性

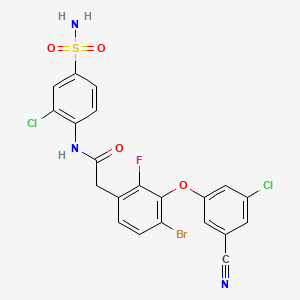

IUPAC Name |

2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrCl2FN3O4S/c22-16-3-1-12(20(25)21(16)32-14-6-11(10-26)5-13(23)8-14)7-19(29)28-18-4-2-15(9-17(18)24)33(27,30)31/h1-6,8-9H,7H2,(H,28,29)(H2,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUUICLVCQQMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrCl2FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867365-76-2 | |

| Record name | VM-1500A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867365762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depulfavirine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP6H7RDZ5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。